molecular formula C50H84N16O18 B12379219 Ac-pSar16-OH

Ac-pSar16-OH

Cat. No.: B12379219
M. Wt: 1197.3 g/mol
InChI Key: XPMSKJZBUWLZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-pSar16-OH, also known as polysarcosine, is a polymer composed of sarcosine units. It is a versatile compound that has gained attention for its potential to replace polyethylene glycol (PEG) in therapeutic protein conjugation. This compound is known for its biocompatibility and ability to enhance the stability and solubility of therapeutic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-pSar16-OH involves the polymerization of sarcosine. The process typically includes the use of initiators and catalysts to control the polymerization reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired molecular weight and polydispersity of the polymer .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring systems to maintain consistent quality and yield. The polymerization reaction is optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ac-pSar16-OH undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the formation of derivatives with tailored properties .

Scientific Research Applications

Ac-pSar16-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-pSar16-OH involves its ability to form stable conjugates with therapeutic proteins. The polymer interacts with the protein surface, enhancing its solubility and stability. This interaction is mediated by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved in this process include the protein’s surface residues and the polymer’s functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ac-pSar16-OH

This compound stands out due to its excellent biocompatibility and ability to enhance the stability and solubility of therapeutic proteins without causing immunogenicity. Its unique properties make it a promising alternative to traditional polymers like polyethylene glycol .

Properties

Molecular Formula

C50H84N16O18

Molecular Weight

1197.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C50H84N16O18/c1-34(67)51(2)18-35(68)52(3)19-36(69)53(4)20-37(70)54(5)21-38(71)55(6)22-39(72)56(7)23-40(73)57(8)24-41(74)58(9)25-42(75)59(10)26-43(76)60(11)27-44(77)61(12)28-45(78)62(13)29-46(79)63(14)30-47(80)64(15)31-48(81)65(16)32-49(82)66(17)33-50(83)84/h18-33H2,1-17H3,(H,83,84)

InChI Key

XPMSKJZBUWLZKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

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